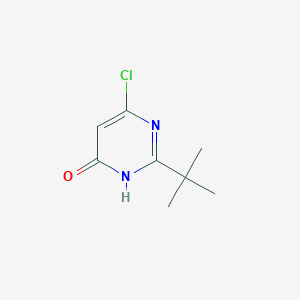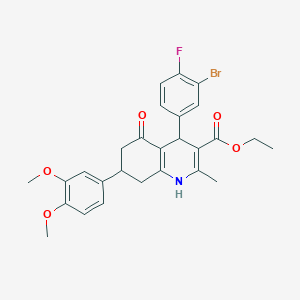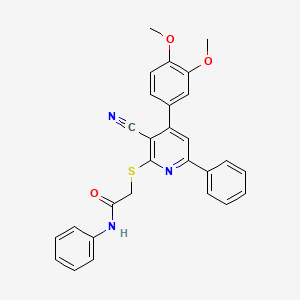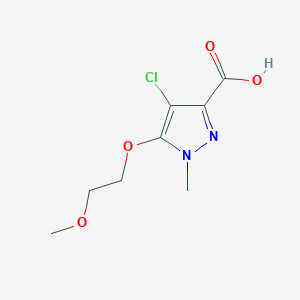
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an ethyl group and a benzyloxy methyl group, where the benzyl group is further substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole typically involves multiple steps:
Formation of 3-Bromobenzyl Alcohol: This can be achieved by the bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Etherification: The 3-bromobenzyl alcohol is then reacted with a suitable alkylating agent to form 3-bromobenzyl methyl ether.
Pyrazole Formation: The final step involves the reaction of the 3-bromobenzyl methyl ether with an ethyl-substituted pyrazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-Bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: 4-(((3-Hydroxybenzyl)oxy)methyl)-1-ethyl-1H-pyrazole.
Substitution: 4-(((3-Aminobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole or 4-(((3-Mercaptobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole.
科学的研究の応用
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(((3-Chlorobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- 4-(((3-Fluorobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- 4-(((3-Methylbenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
Uniqueness
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s ability to interact with biological targets through halogen bonding.
特性
分子式 |
C13H15BrN2O |
|---|---|
分子量 |
295.17 g/mol |
IUPAC名 |
4-[(3-bromophenyl)methoxymethyl]-1-ethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O/c1-2-16-8-12(7-15-16)10-17-9-11-4-3-5-13(14)6-11/h3-8H,2,9-10H2,1H3 |
InChIキー |
QOPYNABJRPKBTP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)COCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)


![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)




![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)


![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)

